molecular formula C11H10N2O3 B8027947 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B8027947
M. Wt: 218.21 g/mol
InChI Key: BVMIIWLDDNLTGJ-UHFFFAOYSA-N
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Description

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound with the molecular formula C11H10N2O3. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester typically involves the condensation of imidazo[1,2-a]pyridine derivatives with formylating agents under controlled conditions. Various strategies such as multicomponent reactions, oxidative coupling, and tandem reactions have been employed to construct this scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is unique due to its formyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 8-formylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-6-13-5-3-4-8(7-14)10(13)12-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMIIWLDDNLTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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